Cgh 2466 dihydrochloride
Overview
Description
CGH 2466 dihydrochloride is a chemical compound known for its potent biological activities. It is an adenosine A1, A2B, and A3 receptor antagonist, and also inhibits p38 mitogen-activated protein kinase and phosphodiesterase type 4D . This compound has shown significant anti-inflammatory effects in both in vitro and in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGH 2466 dihydrochloride involves multiple steps, starting with the preparation of the core thiazole structure. The key steps include:
Formation of the Thiazole Ring: This involves the reaction of 3,4-dichloroaniline with 2-bromo-4-pyridinecarboxaldehyde in the presence of a base to form the thiazole ring.
Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the pyridinyl and dichlorophenyl groups.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification: Using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
CGH 2466 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and dichlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
CGH 2466 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study receptor-ligand interactions and enzyme inhibition.
Biology: Investigated for its effects on cellular signaling pathways and inflammation.
Medicine: Potential therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease due to its anti-inflammatory properties
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
CGH 2466 dihydrochloride exerts its effects by binding to and antagonizing adenosine A1, A2B, and A3 receptors . It also inhibits p38 mitogen-activated protein kinase and phosphodiesterase type 4D . These actions disrupt downstream signaling pathways, leading to reduced inflammation and other biological effects.
Comparison with Similar Compounds
Similar Compounds
CGH 2466: The free base form of CGH 2466 dihydrochloride.
Other Adenosine Receptor Antagonists: Compounds such as CGS 15943 and ZM 241385, which also target adenosine receptors.
Uniqueness
This compound is unique due to its combined antagonistic effects on multiple adenosine receptors and its inhibition of both p38 mitogen-activated protein kinase and phosphodiesterase type 4D
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S.2ClH/c15-10-2-1-9(7-11(10)16)12-13(20-14(17)19-12)8-3-5-18-6-4-8;;/h1-7H,(H2,17,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXRCTIBFLXKFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl4N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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